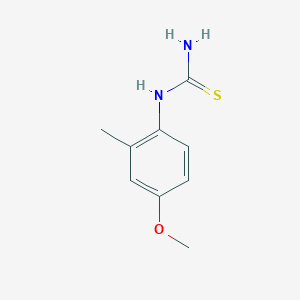
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is a chemical compound with the molecular formula C8H14ClNO3 . It has a molecular weight of 207.66 . The compound is also known as tert-butyl (2-chloroacetyl)glycinate .
Molecular Structure Analysis
The InChI code for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is 1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 67-68 degrees Celsius . More detailed physical and chemical properties may be available in specific product documentation or safety data sheets.Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate involves the reaction of tert-butyl 2-aminobenzoate with 2-chloroacetyl chloride, followed by reaction with phenylacetic acid.", "Starting Materials": [ "tert-butyl 2-aminobenzoate", "2-chloroacetyl chloride", "phenylacetic acid", "diethyl ether", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-aminobenzoate in diethyl ether and add 2-chloroacetyl chloride dropwise with stirring. Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 2: Add a solution of sodium bicarbonate to the reaction mixture to neutralize the excess 2-chloroacetyl chloride. Extract the product with diethyl ether and wash the organic layer with water.", "Step 3: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain tert-butyl 2-(2-chloroacetamido)benzoate.", "Step 4: Dissolve tert-butyl 2-(2-chloroacetamido)benzoate in diethyl ether and add phenylacetic acid dropwise with stirring. Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to acidify the solution. Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.", "Step 7: Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol.", "Step 8: Dry the product under vacuum to obtain pure tert-butyl 2-(2-chloroacetamido)-2-phenylacetate." ] } | |
CAS-Nummer |
1955507-40-0 |
Produktname |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.8 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



